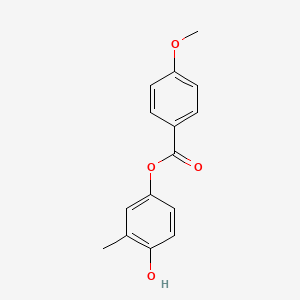![molecular formula C10H11N2O3- B12544560 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate CAS No. 144167-25-9](/img/structure/B12544560.png)
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a complex organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a phenolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate typically involves the reaction of a phenol derivative with an amino-ethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The phenolate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents for converting phenols to quinones.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride, which are used to reduce quinones to hydroquinones.
Substitution Reactions: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride to facilitate the reaction.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Phenol Derivatives: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate can be compared with other phenol derivatives:
Eigenschaften
CAS-Nummer |
144167-25-9 |
|---|---|
Molekularformel |
C10H11N2O3- |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
2-[(1-amino-2-ethoxy-2-oxoethylidene)amino]phenolate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(11)12-7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H2,11,12)/p-1 |
InChI-Schlüssel |
CDOBOMYVDAZTPC-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(=NC1=CC=CC=C1[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
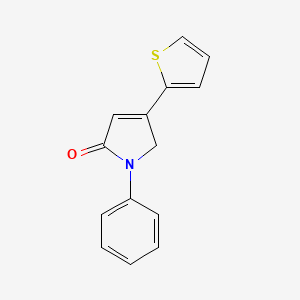
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

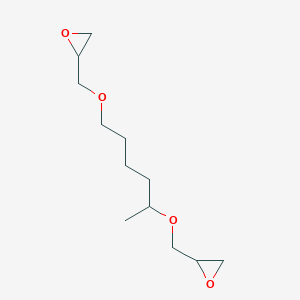
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
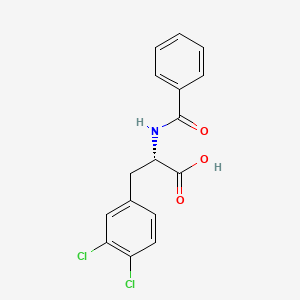
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
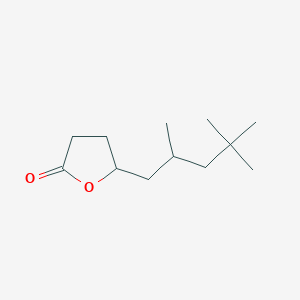
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

